2,5-Difluoro-4-methylphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

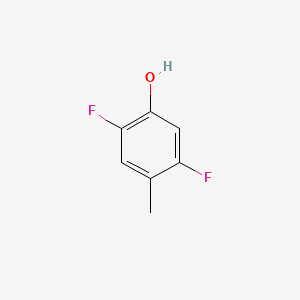

2,5-Difluoro-4-methylphenol is a chemical compound with the molecular formula C7H6F2O . It has an average mass of 144.119 Da and a monoisotopic mass of 144.038666 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C7H6F2O .Physical And Chemical Properties Analysis

This compound has a molecular weight of 144.119 . Its density is approximately 1.3±0.1 g/cm3 . The boiling point is around 180.6±35.0 °C at 760 mmHg .Scientific Research Applications

2,5-Difluoro-4-methylphenol has been widely used in scientific research due to its unique properties. One of the main applications of this compound is as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. This compound has been found to be highly sensitive and specific for the detection of ROS, making it a valuable tool for studying oxidative stress in various biological systems.

Mechanism of Action

Target of Action

Phenols are known to interact with a variety of biological targets. For example, they can interact with proteins, enzymes, and cell membranes, altering their structure and function .

Mode of Action

The mode of action of phenols is often related to their ability to donate a hydrogen atom from the hydroxyl group, acting as an antioxidant. They can also form hydrogen bonds with biological targets, altering their structure and function .

Biochemical Pathways

Phenols can affect various biochemical pathways. For instance, they can inhibit the action of certain enzymes, disrupt cell membrane integrity, and neutralize free radicals, thereby protecting cells from oxidative damage .

Pharmacokinetics

The pharmacokinetics of phenols can vary greatly depending on their specific structure. Factors such as solubility, stability, and the presence of functional groups can influence their absorption, distribution, metabolism, and excretion .

Result of Action

The effects of phenols at the molecular and cellular level can include altered enzyme activity, disrupted cell membrane function, and reduced oxidative stress .

Action Environment

The action of phenols can be influenced by various environmental factors. For example, the presence of other compounds can affect their solubility and stability, and hence their bioavailability and efficacy .

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,5-Difluoro-4-methylphenol is its high sensitivity and specificity for the detection of ROS. This makes it a valuable tool for studying oxidative stress in various biological systems. However, there are also limitations to the use of this compound in lab experiments. For example, this compound may be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving 2,5-Difluoro-4-methylphenol. One area of interest is the development of new fluorescent probes based on this compound that can be used for the detection of other biomolecules, such as reactive nitrogen species (RNS) or specific enzymes. Another area of interest is the use of this compound in the development of new antioxidant therapies for the treatment of various diseases associated with oxidative stress.

In conclusion, this compound is a valuable tool for scientific research due to its unique properties. Its use as a fluorescent probe for the detection of ROS has been widely studied, and there are many potential future directions for research involving this compound. By understanding the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound, we can better appreciate its potential as a valuable tool for scientific research.

Synthesis Methods

2,5-Difluoro-4-methylphenol can be synthesized through a variety of methods, including the reaction of 2,5-difluoro-4-methylbenzoyl chloride with phenol in the presence of a base. Another method involves the reaction of this compound with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride. The resulting product is then purified through a series of distillation and recrystallization steps.

Safety and Hazards

properties

IUPAC Name |

2,5-difluoro-4-methylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVDBTRPTZXCDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B572864.png)

![8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B572866.png)

![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)

![Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B572882.png)